2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenyl[(phenylcarbonyl)amino]acetate
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Overview
Description
2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenyl[(phenylcarbonyl)amino]acetate is a complex organic compound that features a phenothiazine moiety. Phenothiazine derivatives are known for their diverse biological activities, including antihistamine, antimalarial, antipsychotic, antimicrobial, antitubercular, antiproliferative, anticancer, antifungal, and antioxidant properties .
Preparation Methods
The synthesis of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenyl[(phenylcarbonyl)amino]acetate involves multiple steps. One common synthetic route includes the reaction of phenothiazine with ethyl oxalyl chloride to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Chemical Reactions Analysis
2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenyl[(phenylcarbonyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenyl[(phenylcarbonyl)amino]acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.
Mechanism of Action
The mechanism of action of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenyl[(phenylcarbonyl)amino]acetate involves its interaction with various molecular targets and pathways. The phenothiazine moiety is known to interact with cellular membranes and proteins, leading to alterations in cell signaling pathways. This can result in the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress .
Comparison with Similar Compounds
2-oxo-2-(10H-phenothiazin-10-yl)ethyl phenyl[(phenylcarbonyl)amino]acetate can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Thioridazine: Another antipsychotic agent with similar structural features.
Prochlorperazine: Used to control severe nausea and vomiting.
Each of these compounds has unique properties and applications, but they all share the phenothiazine core structure, which contributes to their biological activities.
Properties
Molecular Formula |
C29H22N2O4S |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(2-oxo-2-phenothiazin-10-ylethyl) 2-benzamido-2-phenylacetate |
InChI |
InChI=1S/C29H22N2O4S/c32-26(31-22-15-7-9-17-24(22)36-25-18-10-8-16-23(25)31)19-35-29(34)27(20-11-3-1-4-12-20)30-28(33)21-13-5-2-6-14-21/h1-18,27H,19H2,(H,30,33) |
InChI Key |
QQIUWNOWRVCDFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)OCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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